molecular formula C11H9ClN2O B1425156 5-(3-Chloro-2-methylphenyl)pyrimidin-2-ol CAS No. 1111109-06-8

5-(3-Chloro-2-methylphenyl)pyrimidin-2-ol

Cat. No. B1425156
M. Wt: 220.65 g/mol
InChI Key: MXXIIZIRRQVYOA-UHFFFAOYSA-N
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Description

5-(3-Chloro-2-methylphenyl)pyrimidin-2-ol is a chemical compound with the molecular formula C11H9ClN2O . It has an average mass of 220.655 Da and a mono-isotopic mass of 220.040344 Da . This compound is also known as prometryn, which is a herbicide belonging to the triazine family.


Synthesis Analysis

The synthesis of pyrimidine derivatives, such as 5-(3-Chloro-2-methylphenyl)pyrimidin-2-ol, often involves multiple steps. For instance, the synthesis of 2-aminopyrimidine derivatives involves five steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The molecular structure of 5-(3-Chloro-2-methylphenyl)pyrimidin-2-ol is defined by its molecular formula, C11H9ClN2O. The compound contains 11 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be complex and varied. For instance, the synthesis of new 2-aminopyrimidine derivatives involves a series of reactions, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Scientific Research Applications

1. Medicinal Chemistry and Biological Processes

Pyrimidine heterocycles, including 5-(3-Chloro-2-methylphenyl)pyrimidin-2-ol, have a significant place in medicinal chemistry due to their role in biological processes at the cellular level. Pyrimidine plays imperative roles in various biological functions, leading researchers to design a variety of its derivatives. Some of these derivatives have been found to possess improved anti-inflammatory and analgesic activities, highlighting the importance of the nature of the substituent in determining these activities (Muralidharan, S. James Raja, & Asha Deepti, 2019).

2. Synthesis and Chlorination

The synthesis and chlorination of pyrimidin-4-ols with 5-nitrogen functionality, including derivatives similar to 5-(3-Chloro-2-methylphenyl)pyrimidin-2-ol, have been studied. These processes are crucial for creating various pyrimidine derivatives with potential applications in pharmaceuticals (Harnden & D. Hurst, 1990).

3. Crystal Structure and Anticancer Activity

Research on the crystal structure of pyrimidine derivatives, including 5-chloro-substituted compounds, has been conducted. These studies provide insights into the molecular structure and potential anticancer activity of these compounds (Lu Jiu-fu et al., 2015).

4. Biological Activity in Pyrazolo[1,5-A]Pyrimidin Derivatives

The synthesis and biological activity of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, a compound structurally related to 5-(3-Chloro-2-methylphenyl)pyrimidin-2-ol, have been investigated. The compound showed moderate anticancer activity, emphasizing the importance of the pyrimidine core in medicinal applications (Jianchao Liu et al., 2006).

5. Antimicrobial and Antifungal Activities

Novel 1H-1,4-diazepines containing pyrazolopyrimidinone moiety, related to 5-(3-Chloro-2-methylphenyl)pyrimidin-2-ol, have been synthesized and evaluated for antimicrobial, antifungal, and anthelmintic activities. These compounds have shown promising activities against several bacterial and fungal strains, demonstrating the potential of pyrimidine derivatives in antimicrobial applications (R. Kumar & Y. Joshi, 2009).

properties

IUPAC Name

5-(3-chloro-2-methylphenyl)-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O/c1-7-9(3-2-4-10(7)12)8-5-13-11(15)14-6-8/h2-6H,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXIIZIRRQVYOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CNC(=O)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686824
Record name 5-(3-Chloro-2-methylphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chloro-2-methylphenyl)pyrimidin-2-ol

CAS RN

1111109-06-8
Record name 5-(3-Chloro-2-methylphenyl)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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